2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Difluoromethyl phenyl sulfone is a compound used for reductive silylation and the preparation of trifluoro- and difluoromethylsilanes by reductive coupling of fluoromethyl sulfones, sulfoxides, and sulfides with chlorosilanes . It’s also used in fluoroalkylation/chloroalkylation of α,β-enones, arynes, acetylenic ketones, and other Michael acceptors .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of significant research interest. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Molecular Structure Analysis
While specific structural analysis for the compound you mentioned is not available, similar compounds have been studied using techniques like FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide valuable insights into the molecular structure of the compound.
Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation have seen significant advancements . These processes involve transferring CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Modified Boronic Acid Derivatives : Spencer et al. (2002) describe the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, including compounds similar to the one . These compounds were examined for their inhibitory activity against serine proteases, like thrombin, and displayed weak N–B coordination (Spencer et al., 2002).
Polymer Synthesis : Yokozawa et al. (2011) investigated the polymerization of a similar compound using Suzuki-Miyaura coupling, resulting in polymers with narrow molecular weight distribution and high regioregularity. These findings are vital for materials science and polymer chemistry (Yokozawa et al., 2011).
Applications in Materials Science
Development of Polyfluorenes : A study by Yokoyama et al. (2007) on the polymerization of a related compound resulted in well-defined polyfluorenes, crucial for developing new materials in organic electronics and photonics (Yokoyama et al., 2007).
Synthesis of Stilbenes for Neurodegenerative Diseases : Das et al. (2015) synthesized novel stilbene derivatives, which could be intermediates for creating materials for technologies like Liquid Crystal Displays. These compounds also have potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Organic Chemistry and Catalysis
Catalysis in Organic Reactions : A study by Martínez et al. (2015) focused on the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene using organoboron compounds similar to the target compound. This research contributes to understanding organoboron species' role in catalysis (Martínez et al., 2015).
Electrochemical Properties of Organoboron Compounds : Tanigawa et al. (2016) explored the electrochemical properties of sulfur-containing organoboron compounds. Their research aids in understanding the electrochemical behavior of such compounds, which is important for developing new electrochemical sensors and devices (Tanigawa et al., 2016).
Medical and Biological Research
- Detection of H2O2 in Living Cells : Nie et al. (2020) synthesized a pyrene derivative for sensitive and selective detection of hydrogen peroxide (H2O2) in living cells, demonstrating the potential of such compounds in biological and medical applications (Nie et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYOJSXBLFWGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879275-72-6 | |
Record name | 2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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